Lasiokaurin

Vue d'ensemble

Description

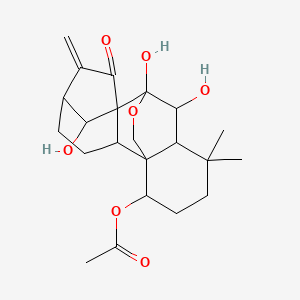

Lasiokaurin is a Kaurene-type diterpenoid from Isodon species.

Mécanisme D'action

Target of Action

Lasiokaurin, also known as Lasiodin, is a natural diterpenoid found in Isodon plants . It primarily targets triple-negative breast cancer (TNBC) cells . TNBC is a subtype of breast cancer that lacks estrogen receptors (ERs), progesterone receptors (PRs), and human epidermal growth receptor 2 (HER2) . This compound also targets Polo-like kinase 1 (PLK1) , a protein that plays a crucial role in cell cycle progression .

Mode of Action

This compound interacts with its targets to induce significant anti-TNBC activity both in vitro and in vivo . It induces cell cycle arrest , specifically at the G2/M phase , and triggers apoptosis . It also causes DNA damage in TNBC cells and inhibits cell metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and signal transducer and activator of transcription 3 (STAT3) . These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, this compound suppresses the progression of TNBC .

Pharmacokinetics

The adme properties of a drug-like molecule play a crucial role in its bioavailability

Result of Action

The action of this compound results in significant suppression of cell viability in breast cancer cell lines . It inhibits the clonogenic ability and DNA synthesis of breast cancer cells . Moreover, it induces apoptosis and G2/M cell cycle arrest in SK-BR-3 and MDA-MB-231 cells . This compound also reduces PLK1 mRNA and protein expression in breast cancer, accompanied by downregulating CDC25C and AKT phosphorylation .

Analyse Biochimique

Biochemical Properties

Lasiokaurin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and the signal transducer and activator of transcription 3 (STAT3) pathway . These interactions are pivotal in its antimicrobial and antitumor activities, as they lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer (TNBC) cells, this compound induces cell cycle arrest at the G2/M phase, promotes apoptosis, and causes DNA damage . Additionally, it inhibits cell metastasis and affects cell signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways . These effects highlight the compound’s potential as a multitarget therapeutic agent against cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound regulates the expression of PLK1, a critical protein involved in cell cycle progression, leading to G2/M phase arrest and apoptosis in breast cancer cells . It also downregulates the phosphorylation of CDC25C and AKT, further inhibiting cancer cell proliferation . These molecular interactions underscore the compound’s potential in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces apoptosis and cell cycle arrest in a time-dependent manner . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function. For instance, prolonged exposure to this compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving murine models of gastric cancer, this compound exhibited potent antitumor activity at specific dosages . Higher doses of the compound were associated with increased cytotoxicity and adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PLK1 and CDC25C, which are crucial for cell cycle regulation . Additionally, this compound affects the PI3K/Akt/mTOR pathway, influencing metabolic flux and metabolite levels in cancer cells . These interactions contribute to the compound’s antitumor effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for the compound’s therapeutic efficacy, as they ensure its delivery to the intended cellular compartments.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, including the mitochondria, where it induces apoptosis through mitochondrial depolarization . Additionally, this compound’s targeting signals and post-translational modifications direct it to other organelles, further enhancing its therapeutic potential.

Activité Biologique

Lasiokaurin (LAS) is a natural diterpenoid compound derived from the plant Isodon rubescens. It has garnered significant attention for its diverse biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties . A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives displayed enhanced antimicrobial activity compared to the parent compound. For instance, one derivative showed minimum inhibitory concentrations (MICs) of 2.0 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Bacillus subtilis .

Antitumor Activity

This compound's antitumor effects have been extensively studied, particularly in breast cancer models. The compound has been shown to inhibit cell viability across multiple breast cancer cell lines, with IC50 values ranging from approximately 1 to 5 μM . The following table summarizes the effects of this compound on different breast cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SK-BR-3 | 1.59 | Induces apoptosis, G2/M arrest |

| MDA-MB-231 | 2.10 | Regulates PLK1 pathway |

| BT-549 | 2.58 | Inhibits DNA synthesis |

| MCF-7 | 4.06 | Reduces clonogenic ability |

| T-47D | 4.16 | Induces cell cycle arrest |

The mechanisms underlying this compound's antitumor effects involve multiple pathways:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in breast cancer cells, effectively halting their proliferation .

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, influencing apoptosis-related proteins such as CDK2 and cyclins .

- PLK1 Regulation : this compound has been identified as a regulator of Polo-like kinase 1 (PLK1), a critical protein involved in cell cycle progression. Downregulation of PLK1 expression correlates with reduced tumor growth in xenograft models .

Case Studies

Several case studies highlight the clinical relevance of this compound in cancer treatment:

- Triple-Negative Breast Cancer (TNBC) : A study demonstrated that this compound effectively inhibited TNBC cell growth both in vitro and in vivo, showcasing its potential as a multitarget therapeutic agent by inhibiting key signaling pathways such as PI3K/Akt/mTOR and STAT3 .

- Xenograft Models : In animal studies, this compound administration resulted in significant tumor size reduction without adverse effects on body weight or vital organs, indicating its safety profile for further clinical exploration .

Applications De Recherche Scientifique

Chemical Properties and Structure

Lasiokaurin is classified as an ent-kaurane diterpenoid. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research. The compound has been isolated from Isodon rubescens, which is traditionally used in Chinese medicine for treating tumors.

Breast Cancer

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity against breast cancer cells. In vitro studies have shown that this compound reduces cell viability across multiple breast cancer cell lines, including SK-BR-3, MDA-MB-231, BT-549, MCF-7, and T-47D, with IC50 values ranging from approximately 1.59 μM to 4.16 μM .

Mechanisms of Action:

- Cell Cycle Arrest: this compound induces G2/M phase arrest in breast cancer cells, leading to apoptosis (programmed cell death) and reduced cell proliferation.

- Regulation of PLK1 Pathway: It has been identified that this compound downregulates the expression of Polo-like kinase 1 (PLK1), a key regulator in cell cycle progression, thereby inhibiting breast cancer growth .

Triple-Negative Breast Cancer (TNBC)

This compound has also been studied for its effects on triple-negative breast cancer, a subtype known for its aggressive nature and poor prognosis. In preclinical models, this compound demonstrated the ability to:

- Induce apoptosis and DNA damage in TNBC cells.

- Inhibit metastasis and reduce tumor growth in xenograft mouse models without adverse effects on body weight or vital organs .

Summary of Findings

| Cancer Type | IC50 (μM) | Mechanism | Effect |

|---|---|---|---|

| Breast Cancer (SK-BR-3) | 1.59 | G2/M Phase Arrest | Reduced cell viability |

| Breast Cancer (MDA-MB-231) | 2.10 | Apoptosis induction | Inhibited proliferation |

| Triple-Negative Breast Cancer | N/A | PI3K/Akt/mTOR pathway inhibition | Reduced tumor growth |

Study 1: Anti-Tumor Effects in Breast Cancer Models

A study investigated the anti-tumor effects of this compound using patient-derived xenograft models. Results indicated that this compound significantly suppressed tumor growth by inhibiting PLK1 signaling pathways. The study employed various assays such as MTT assays for cell viability and flow cytometry for apoptosis detection .

Study 2: Efficacy Against Triple-Negative Breast Cancer

In another research effort focusing on triple-negative breast cancer, this compound was shown to effectively inhibit tumor growth in vivo while promoting apoptosis and reducing metastasis. The findings suggest that this compound could serve as a multitarget therapeutic agent for TNBC treatment .

Propriétés

IUPAC Name |

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQLJZNVICMJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951576 | |

| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-08-6 | |

| Record name | Lasiokaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.